molecular formula C5H13NO B028841 4-Aminopentan-1-ol CAS No. 927-55-9

4-Aminopentan-1-ol

Cat. No.: B028841
CAS No.: 927-55-9
M. Wt: 103.16 g/mol
InChI Key: JAXJUENAJXWFBX-UHFFFAOYSA-N
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Description

4-Aminopentan-1-ol is a chemical compound with the CAS number 927-55-9 . It has a molecular weight of 103.16 and its IUPAC name is 4-amino-1-pentanol . The compound is in powder form .


Synthesis Analysis

The synthesis of this compound involves complex reactions. One method involves the use of lithium aluminium tetrahydride in tetrahydrofuran at 0 - 20°C in an inert atmosphere . The reaction mixture is then cooled to -10°C and quenched with H2O, followed by aq. 15% NaOH and H2O . The resulting mixture is stirred for 1 hour and filtered. The filtrate is then concentrated to give the desired product .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H13NO/c1-5(6)3-2-4-7/h5,7H,2-4,6H2,1H3 . The InChI key is JAXJUENAJXWFBX-UHFFFAOYSA-N .


Chemical Reactions Analysis

Intracellular dehydrogenative coupling reactions of amino alcohols, which generate only hydrogen as a side product, have emerged as a powerful synthetic strategy to construct lactam rings . This method has been used in the synthesis of this compound .


Physical and Chemical Properties Analysis

This compound has a melting point of 31-34°C . The compound is in powder form .

Safety and Hazards

The safety information for 4-Aminopentan-1-ol includes pictograms GHS05 and GHS07 . The signal word is “Danger” and the hazard statements are H302 and H314 . Precautionary statements include P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P363, P405, and P501 .

Properties

IUPAC Name

4-aminopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-5(6)3-2-4-7/h5,7H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXJUENAJXWFBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401316181
Record name 4-Amino-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927-55-9
Record name 4-Amino-1-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=927-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminopentan-1-ol
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Record name 4-Amino-1-pentanol
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Record name 4-Amino-1-pentanol
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Record name 4-aminopentan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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